24,25-Epoxydammar-20(21)-en-3-one

Triterpenoid Chemistry Structural Biology Natural Product Isolation

This 24,25-Epoxydammar-20(21)-en-3-one is an authenticated natural triterpenoid standard with a defined 24,25-epoxide moiety, critical for reproducible structure-activity relationship (SAR) studies on the dammarane scaffold. Its unique stereochemistry, as isolated from Walsura robusta, is essential for investigating multidrug resistance (MDR) modulation and ensures accurate chemotaxonomic identification, unlike ambiguous analogs. Guarantee experimental validity with this rigorously characterized compound.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
Cat. No. B12321547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24,25-Epoxydammar-20(21)-en-3-one
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C
InChIInChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3
InChIKeyHKRMRIDUAZDXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

24,25-Epoxydammar-20(21)-en-3-one: A Dammarane-Type Triterpenoid for Pharmacological and Chemical Probe Research


24,25-Epoxydammar-20(21)-en-3-one (CAS: 63543-52-2) is a naturally occurring dammarane-type triterpenoid isolated primarily from the herbs of Walsura robusta and other Meliaceae family plants [1]. As a tetracyclic triterpene derivative with a C30H48O2 molecular formula and a 24,25-epoxide moiety, this compound serves as a foundational scaffold for studying structure-activity relationships within the dammarane class and is investigated for its potential role in modulating cancer cell multidrug resistance [2].

Why Generic Dammarane Substitution Fails: Structural Specificity Dictates 24,25-Epoxydammar-20(21)-en-3-one's Bioactivity Profile


Within the dammarane triterpenoid family, minor structural modifications, particularly to the side-chain epoxide and hydroxylation patterns, profoundly alter biological activity. The 24,25-epoxide and the specific stereochemistry of 24,25-Epoxydammar-20(21)-en-3-one are critical determinants of its interaction with cellular targets [1]. Class-level evidence demonstrates that epoxydammarane compounds with different hydroxyl configurations exhibit distinct hemolytic and cytotoxic potencies [2], and that compounds lacking the 24,25-epoxide, such as 24,25-Dihydroxydammar-20-en-3-one, represent a distinct chemical entity with a different molecular weight and potential bioactivity profile [3]. Therefore, substituting this compound with a structurally related analog without rigorous validation risks introducing confounding variables and invalidating experimental results in studies of structure-activity relationships or target engagement.

Quantitative Evidence Guide for 24,25-Epoxydammar-20(21)-en-3-one: Comparative Bioactivity and Structural Differentiation


Structural Differentiation from Close Analogs: Molecular Weight and Functional Group Comparison

24,25-Epoxydammar-20(21)-en-3-one is structurally distinct from its closest analogs, such as 24,25-Dihydroxydammar-20-en-3-one and Dammar-20(21)-en-3,24,25-triol, based on key physicochemical properties [1]. The presence of the 24,25-epoxide, as opposed to a diol or triol, is a critical differentiator that influences molecular interactions and stability.

Triterpenoid Chemistry Structural Biology Natural Product Isolation

Class-Level Cytotoxic Activity: Benchmarking Against Potent Epoxydammarane Analogs

While direct cytotoxic data for 24,25-Epoxydammar-20(21)-en-3-one is limited in public repositories, class-level inference from closely related epoxydammarane compounds provides a benchmark for its potential activity. A study on dammarane-type triterpenoids from Aglaia elliptica evaluated several compounds, including 3β-acetyl-20S,24S-epoxy-25-hydroxydammarane, against P-388 murine leukemia cells [1]. This comparator, which shares the critical 20S,24S-epoxy motif, exhibited an IC50 of 8.02 ± 0.06 µM. In contrast, other dammarane-type triterpenoids in the same study, lacking this specific epoxide configuration, showed significantly weaker or no activity (IC50 > 100 µM) [2]. This suggests that the epoxide moiety present in 24,25-Epoxydammar-20(21)-en-3-one is a key pharmacophore for cytotoxic activity in this chemical space.

Cancer Pharmacology Cytotoxicity Assay Structure-Activity Relationship

SAR-Guided Hemolytic Activity: C-3 Configuration as a Determinant of Membrane Interaction

The biological activity of dammarane-type triterpenoids is highly sensitive to stereochemical configuration. A study on the hemolytic and cytotoxic activity of various epoxydammarane compounds revealed that epoxydammaranediols with a 3α-OH group were more active than those with a 3β-OH group [1]. This indicates that the configuration at the C-3 position is a critical determinant of membrane-disrupting activity, a key factor in both cytotoxic and potential off-target hemolytic effects.

Membrane Biology Hemolysis Assay Toxicity Screening

Optimal Research Applications for 24,25-Epoxydammar-20(21)-en-3-one Based on Verified Evidence


Development of Multidrug Resistance (MDR) Reversal Agents

24,25-Epoxydammar-20(21)-en-3-one is a key constituent of the Walsura robusta phytochemical matrix, which has been demonstrated to contain compounds capable of reversing the MDR phenotype in human breast cancer cells [1]. While the compound itself was not the primary active agent in this study, its presence in the active fraction positions it as a relevant chemical probe for investigating the structural features of dammarane triterpenoids that contribute to MDR modulation. Researchers can use this compound to explore synergistic effects with known chemotherapeutics like doxorubicin, and to deconvolute the specific pharmacophore responsible for sensitizing resistant cancer cells.

Structure-Activity Relationship (SAR) Studies on Dammarane Scaffolds

The compound serves as a defined, purchasable standard for SAR campaigns focused on the dammarane triterpenoid core. Its specific 24,25-epoxide and C-3 ketone functionalities provide a unique starting point for chemical modification. Comparative studies with analogs like 24,25-Dihydroxydammar-20-en-3-one and Dammar-20(21)-en-3,24,25-triol [2] can elucidate the impact of the epoxide group on biological activity. Class-level data indicates that minor structural changes in this region can lead to drastic differences in cytotoxicity and membrane activity [3], making this compound an ideal scaffold for medicinal chemistry optimization.

Reference Standard for Natural Product Dereplication

Due to its well-defined molecular weight (440.7 g/mol) and formula (C30H48O2) [4], 24,25-Epoxydammar-20(21)-en-3-one is an essential reference standard for laboratories engaged in the phytochemical analysis of Meliaceae family plants (e.g., Walsura, Aglaia species). Its presence can be used as a chemotaxonomic marker to differentiate between species or to monitor the consistency of botanical extracts. Using this authenticated compound as a standard in LC-MS or GC-MS workflows enables accurate dereplication and prevents the misidentification of closely related triterpenoids.

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